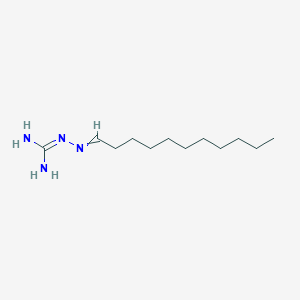
1-(Undecylideneamino)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Undecylideneamino)guanidine is a useful research compound. Its molecular formula is C12H26N4 and its molecular weight is 226.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
1-(Undecylideneamino)guanidine is a derivative of guanidine, characterized by the presence of an undecylidene group. The guanidine moiety is known for its strong basicity and ability to form hydrogen bonds, making it a versatile component in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of guanidine derivatives, including this compound. Research indicates that compounds with guanidine structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, linear guanidine derivatives have shown promising antibacterial effects with minimal inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against resistant strains such as Escherichia coli and Acinetobacter baumannii .
Anticancer Potential
Guanidine derivatives are being investigated for their anticancer properties. A study focused on various guanidine analogs demonstrated their potential in inhibiting cancer cell proliferation across different cell lines. Specifically, compounds derived from guanidine have been noted for their ability to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Neuromuscular Disorders
Guanidine itself has been utilized in clinical settings to treat neuromuscular disorders such as myasthenia gravis and Eaton-Lambert syndrome. It acts by enhancing the release of acetylcholine at the neuromuscular junction . The potential application of this compound in similar contexts remains an area of active research.
Autoimmune Diseases
The guanidine derivative has shown promise in treating autoimmune diseases. Research indicates that certain guanidine compounds can inhibit protease activities associated with autoimmune responses, potentially providing therapeutic avenues for conditions like psoriasis and atopic dermatitis .
Drug Delivery Systems
Due to its unique chemical properties, this compound may also serve as a component in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and efficacy of therapeutic agents .
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the efficacy of guanidine derivatives:
- Antibacterial Efficacy : A study testing various guanidine compounds found that certain derivatives exhibited significant antibacterial activity against multi-drug-resistant strains, highlighting their potential as new antibacterial agents .
- Anticancer Activity : In vitro tests demonstrated that specific guanidine analogs could inhibit cancer cell growth effectively, with some compounds showing over 80% growth inhibition against various cancer cell lines .
- Mechanistic Studies : Research into the mechanisms of action for these compounds revealed that they may induce structural changes in bacterial RNA or interfere with specific metabolic pathways in cancer cells .
属性
CAS 编号 |
199672-41-8 |
|---|---|
分子式 |
C12H26N4 |
分子量 |
226.36 g/mol |
IUPAC 名称 |
2-(undecylideneamino)guanidine |
InChI |
InChI=1S/C12H26N4/c1-2-3-4-5-6-7-8-9-10-11-15-16-12(13)14/h11H,2-10H2,1H3,(H4,13,14,16) |
InChI 键 |
YEVDMXAKGHITKL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC=NN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















